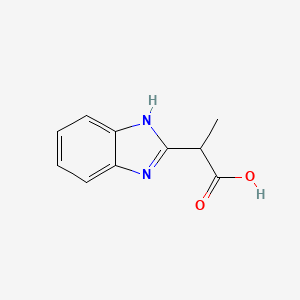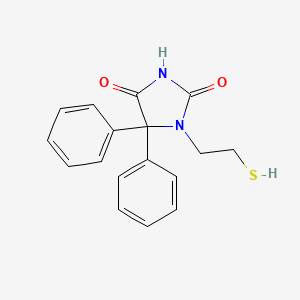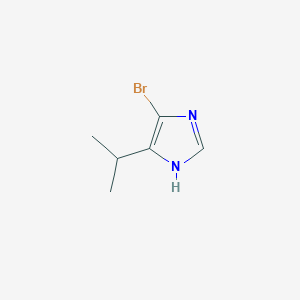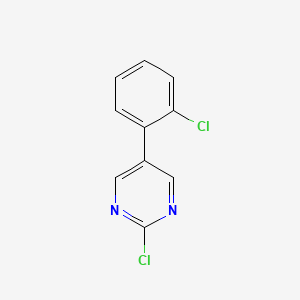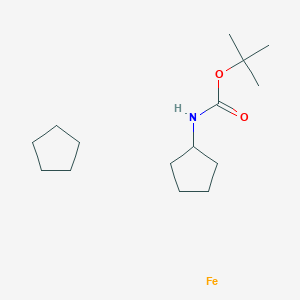![molecular formula C13H13NO B13986968 3-Methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13986968.png)
3-Methoxy-[1,1'-biphenyl]-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-[1,1’-biphenyl]-2-amine is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a methoxy group (-OCH₃) attached to one ring and an amine group (-NH₂) attached to the other
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-[1,1’-biphenyl]-2-amine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst.
Introduction of Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Amination: The amine group can be introduced through a reduction reaction of a nitro precursor or via direct amination using ammonia or an amine source.
Industrial Production Methods
Industrial production methods for 3-Methoxy-[1,1’-biphenyl]-2-amine may involve large-scale catalytic processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
化学反応の分析
Types of Reactions
3-Methoxy-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitro precursor can be reduced to form the amine group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic rings react with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are commonly employed.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) can be used under acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of the amine group.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
3-Methoxy-[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
作用機序
The mechanism of action of 3-Methoxy-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3’-Methoxy-2-methyl-[1,1’-biphenyl]-4-amine: Similar structure with a methyl group instead of an amine group.
4’-Methoxy-[1,1’-biphenyl]-2-amine: Similar structure with the methoxy group at a different position.
Uniqueness
3-Methoxy-[1,1’-biphenyl]-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
2-methoxy-6-phenylaniline |
InChI |
InChI=1S/C13H13NO/c1-15-12-9-5-8-11(13(12)14)10-6-3-2-4-7-10/h2-9H,14H2,1H3 |
InChIキー |
RNIUBMCNHJLZCF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-[(3-Bromoanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B13986906.png)

![2-[(2,4,6-Trimethylphenoxy)methyl]oxirane](/img/structure/B13986914.png)

